3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride (sometimes referred to as Bromo sulfonyl fluoride TMS-alkyne or Probe building block) finds application in the field of chemical probe synthesis [, ]. It acts as a trifunctional building block due to the presence of three key functional groups in its structure:
By incorporating 3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride into a probe molecule, researchers can achieve several goals:
3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is a chemical compound characterized by its trifunctional structure, which includes a bromomethyl group, a trimethylsilyl ethynyl group, and a benzenesulfonyl fluoride moiety. Its molecular formula is C₁₂H₁₄BrFO₂S, with a molecular weight of approximately 349.29 g/mol. This compound is recognized for its utility in chemical synthesis, particularly as a building block in the development of chemical probes and other complex organic molecules .
As with any new compound, it is advisable to handle 3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride with caution due to lack of specific safety data. Aromatic sulfonyl fluorides can be corrosive and irritating []. The presence of bromine suggests potential for similar hazards. Standard laboratory safety practices should be followed when handling this compound.
These reactions highlight the compound's versatility in organic synthesis and its potential for generating diverse derivatives .
Several methods can be employed to synthesize 3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride:
This compound finds applications in various fields:
Several compounds share structural features with 3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonic acid | Contains a sulfonic acid instead of sulfonyl fluoride | More polar due to the sulfonic acid group |
4-Bromo-3-((trimethylsilyl)ethynyl)benzenesulfonamide | Has an amide instead of a sulfonyl fluoride | Potentially different biological activity due to amide functionality |
3-Iodomethyl-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride | Contains iodine instead of bromine | Different reactivity profile due to the halogen substitution |
These comparisons emphasize the unique trifunctional nature of 3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride, making it particularly valuable in synthetic chemistry and potential biological applications .